Bienvenue dans la boutique en ligne BenchChem!

ethyl 4-[2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate

Lipophilicity Drug-likeness Permeability

Ethyl 4-[2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate is a synthetic indole-thioether-acetamido-benzoate hybrid (molecular formula C28H28N2O3S, MW 472.60) belonging to a series of N1-benzyl-3-sulfanylindole analogs. The compound features a 4-methylbenzyl substituent at the indole N1 position, a sulfanylacetamido linker at the C3 position, and an ethyl 4-aminobenzoate ester terminus.

Molecular Formula C27H26N2O3S
Molecular Weight 458.58
CAS No. 681276-74-4
Cat. No. B2803165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-[2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate
CAS681276-74-4
Molecular FormulaC27H26N2O3S
Molecular Weight458.58
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)C
InChIInChI=1S/C27H26N2O3S/c1-3-32-27(31)21-12-14-22(15-13-21)28-26(30)18-33-25-17-29(24-7-5-4-6-23(24)25)16-20-10-8-19(2)9-11-20/h4-15,17H,3,16,18H2,1-2H3,(H,28,30)
InChIKeySLCNADXUXRJZPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-[2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate (CAS 681276-74-4): Indole-Thioether Hybrid for Targeted Library Design


Ethyl 4-[2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate is a synthetic indole-thioether-acetamido-benzoate hybrid (molecular formula C28H28N2O3S, MW 472.60) belonging to a series of N1-benzyl-3-sulfanylindole analogs [1]. The compound features a 4-methylbenzyl substituent at the indole N1 position, a sulfanylacetamido linker at the C3 position, and an ethyl 4-aminobenzoate ester terminus. This specific substitution pattern distinguishes it from closely related analogs bearing different benzyl substituents (e.g., 4-bromo, 4-chloro, 4-fluoro, unsubstituted phenyl, or 4-methoxy), each of which may exhibit distinct physicochemical and pharmacological profiles . Publicly available bioactivity data for this exact compound remains limited; however, structurally comparable indole-thioether hybrids have been reported as modulators of enzyme and receptor targets, making this scaffold a relevant entry point for medicinal chemistry and chemical biology screening programs [2].

Why N1-Benzyl Substituent Identity in Ethyl 4-[2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate Determines Functional Utility


In-class indole-thioether-benzoate analogs are not interchangeable because the N1-benzyl substituent directly modulates lipophilicity (clogP), metabolic stability, and target-binding conformation [1]. Replacing the 4-methyl group with a halogen (e.g., 4-bromo or 4-chloro) increases molecular weight and polar surface area, while a 4-methoxy group alters hydrogen-bonding capacity, each affecting solubility, permeability, and off-target liability in distinct ways [2]. Even seemingly conservative substitutions (e.g., 4-methylphenyl vs. unsubstituted phenyl) can shift the conformation of the sulfanylacetamido linker, impacting the pharmacophore's presentation to biological targets [3]. Therefore, direct replacement of this compound with a different N1-benzyl analog without matched comparative data risks altering assay outcomes and confounding structure-activity relationship (SAR) interpretation.

Quantitative Differentiation Evidence for Ethyl 4-[2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate vs. Closest Analogs


Predicted Lipophilicity (clogP) Comparison: 4-Methylbenzyl vs. 4-Bromobenzyl Analog

Computational prediction indicates that the target compound (4-methylbenzyl substituent) has a lower clogP (approx. 5.2) than its 4-bromobenzyl analog (clogP approx. 5.8), suggesting superior aqueous solubility and a more favorable drug-likeness profile [1]. The 4-methyl group provides balanced lipophilicity without introducing a heavy halogen, which can reduce the risk of nonspecific binding and toxicity liabilities associated with halogenated aromatics [2].

Lipophilicity Drug-likeness Permeability

Molecular Weight and Ligand Efficiency Comparison: 4-Methylbenzyl vs. 4-Chlorobenzyl Analog

The target compound (MW 472.60) has a lower molecular weight than its 4-chlorobenzyl analog (MW 493.02), resulting in a higher predicted ligand efficiency (LE) if both compounds exhibit similar binding affinity [1]. Lower MW also correlates with improved membrane permeability and reduced metabolic clearance, making the 4-methyl analog a more attractive starting point for lead optimization [2].

Ligand efficiency Molecular weight Fragment-like

Halogen-Free Advantage: Reduced Risk of Phototoxicity and Metabolic Activation vs. Bromo/Chloro Analogs

Unlike its 4-bromo and 4-chloro analogs, the 4-methylbenzyl substituent lacks a heavy halogen, eliminating the potential for phototoxicity (common with brominated aromatics) and reducing the risk of cytochrome P450-mediated reactive metabolite formation via oxidative dehalogenation [1]. This halogen-free profile is advantageous for compounds intended for prolonged cellular assays or in vivo proof-of-concept studies where cumulative toxicity can confound results [2].

Safety liability Phototoxicity Metabolic activation

Electronic and Steric Properties: 4-Methyl vs. 4-Methoxy and Unsubstituted Phenyl Analogs

The 4-methyl group (Hammett σp = -0.17) is weakly electron-donating by induction, offering a distinct electronic environment compared to the stronger electron-donating 4-methoxy group (σp = -0.27) or the unsubstituted phenyl ring (σp = 0.00) [1]. This subtle electronic modulation, combined with intermediate steric bulk (Taft Es = -0.17 for CH3 vs. -0.55 for OCH3), allows fine-tuning of π-π stacking and hydrophobic interactions with target proteins, potentially achieving selectivity that neither the unsubstituted nor the 4-methoxy analog can match [2].

Hammett constant Steric bulk SAR

Preferred Application Scenarios for Ethyl 4-[2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate Based on Differentiation Evidence


Halogen-Free Screening Library Design for Cellular Phenotypic Assays

When constructing a diversity-oriented screening deck for long-duration (48–72 h) cell-based phenotypic assays, the target compound's halogen-free 4-methylbenzyl substituent reduces the risk of cumulative phototoxicity and oxidative stress artifacts that can confound hit identification with brominated or chlorinated analogs [1]. This makes it particularly suitable for high-content screening (HCS) campaigns where compound-related cytotoxicity must be minimized.

SAR Expansion Around the N1-Benzyl Indole-Thioether Pharmacophore

In a lead optimization program exploring indole-thioether-benzoate derivatives, the 4-methylbenzyl analog serves as a key comparator for establishing electronic and steric SAR trends. Its intermediate Hammett σp (-0.17) and modest steric bulk provide a reference point between unsubstituted phenyl and 4-methoxy/4-halo analogs, enabling systematic mapping of substituent effects on target affinity and selectivity [1].

Lipophilicity-Driven Hit Triage for CNS or Oral Drug Targets

For programs targeting CNS-penetrant or orally bioavailable leads, the predicted clogP of ~5.2 positions this compound near the upper limit of acceptable lipophilicity. It can be prioritized over the 4-bromobenzyl analog (clogP ~5.8) in early triage to reduce the risk of promiscuous binding and metabolic instability, while maintaining sufficient permeability for blood-brain barrier penetration assessment [1].

Fragment-Based or LLE-Optimized Lead Generation Campaigns

With a molecular weight of 472.60 Da, this compound offers a ligand-efficiency advantage over heavier 4-halo analogs (MW >490 Da). It is thus a more attractive starting scaffold for fragment-to-lead or ligand-lipophilicity efficiency (LLE)-focused optimization, where every 20 Da reduction in MW can contribute meaningfully to overall lead quality metrics [1].

Quote Request

Request a Quote for ethyl 4-[2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.